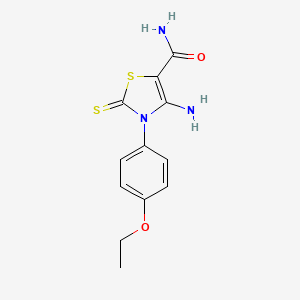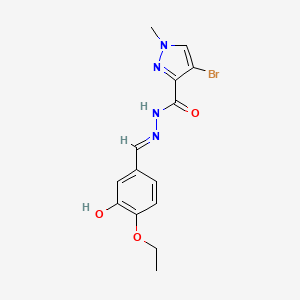
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide, also known as EOQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities. EOQ has shown promising results in various scientific studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide is not fully understood. However, it has been suggested that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and physiological effects:
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been shown to have various biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to the inhibition of cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited low toxicity in animal studies, making it a safe compound for research purposes. However, there are also limitations to using 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cancer cell line or bacterial strain being studied.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide derivatives with improved anticancer and antimicrobial activity. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide and to identify its molecular targets. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide in animal models before it can be considered for clinical trials.
Synthesemethoden
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide can be synthesized using various methods, including the reaction of 4-ethoxyaniline and 2-chloroquinoxaline in the presence of a base. Another method involves the reaction of 4-ethoxyaniline and 2-hydroxyquinoxaline in the presence of a dehydrating agent. These methods have been reported in scientific literature and have been used to synthesize 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide for research purposes.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential therapeutic applications, including its anticancer and antimicrobial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest that 3-(4-ethoxyphenyl)-1-hydroxy-2(1H)-quinoxalinone 4-oxide has potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-12-9-7-11(8-10-12)15-16(19)18(21)14-6-4-3-5-13(14)17(15)20/h3-10,21H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTAUQXUFRYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyphenyl)-1-hydroxy-4-oxidoquinoxalin-4-ium-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)



![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)


![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)


![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)
![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)